

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde basic properties

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Compound of Interest

Compound Name: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B1306214

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An In-depth Technical Guide to **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde**

This guide provides a comprehensive overview of the core properties, synthesis, safety information, and biological context of **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde** for researchers, scientists, and drug development professionals.

Core Properties and Identifiers

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a benzofuran derivative. Its fundamental chemical and physical properties are summarized below. The compound is a solid at room temperature, as indicated by its melting point.

Property	Value	Citation(s)
CAS Number	38002-88-9	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1][3]
Molecular Weight	176.21 g/mol	[1][2][3]
IUPAC Name	2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde	[3]
Synonyms	2,2-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde, 7-formyl-2,3-dihydro-2,2-dimethylbenzofuran	[2][3]
Melting Point	81°C	[4]
Boiling Point	278.4°C (at 760 mmHg)	[4]
Flash Point	121.8°C	[4]
Monoisotopic Mass	176.083729621 Da	[3]
XLogP (Predicted)	1.9	[3]

Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.[2]

Hazard Information	Details	Citation(s)
GHS Pictogram	Warning	[3]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3]
Hazard Classes	Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) STOT SE (Category 3)	[3]
Incompatible Materials	Strong oxidizing agents, Strong acids	[2]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde** is not readily available, a logical and common synthetic route involves the oxidation of the corresponding primary alcohol, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 38002-89-0).^[5] The following is a representative experimental protocol for this transformation using pyridinium chlorochromate (PCC), a standard oxidizing agent for this purpose.

Experimental Protocol: Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

Objective: To synthesize **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde**.

Materials:

- (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
- Pyridinium chlorochromate (PCC)

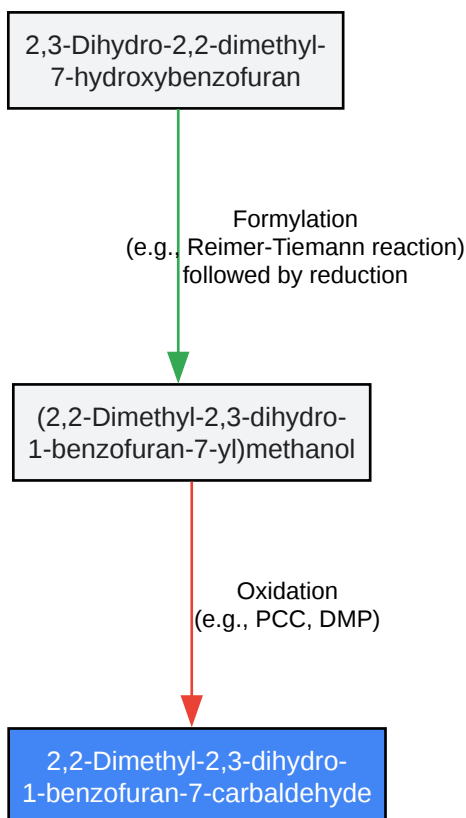
- Anhydrous dichloromethane (DCM)
- Silica gel
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- A solution of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 eq) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane at room temperature.
- The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
- The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product is purified by column chromatography on silica gel to yield the pure **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde**.
- The final product is dried under vacuum and its structure is confirmed by analytical methods.

Synthetic Workflow Visualization

The diagram below illustrates a plausible synthetic pathway from the precursor 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran to the target carbaldehyde.



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Caption: Plausible synthesis route for the target compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR for **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde** are not widely available in the cited literature. However, predicted mass spectrometry data for various adducts have been computed.

Adduct Type	Predicted m/z	Citation(s)
$[\text{M}+\text{H}]^+$	177.09100	[6]
$[\text{M}+\text{Na}]^+$	199.07294	[6]
$[\text{M}-\text{H}]^-$	175.07644	[6]
$[\text{M}]^+$	176.08317	[6]

Biological Context and Applications

While specific biological activities or signaling pathway involvements for **2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde** have not been detailed in the literature, its structural precursor, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is a known and crucial intermediate in the synthesis of the broad-spectrum carbamate insecticide, Carbofuran.[7]

The benzofuran scaffold, in general, is of significant interest to medicinal chemists. Various derivatives of benzofuran have been reported to possess a wide range of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[8][9] The presence of the aldehyde functional group on this particular molecule makes it a versatile intermediate for the synthesis of more complex derivatives for further investigation in drug discovery and development programs.

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